molecular formula C17H18N2O5 B10950653 N-cyclopentyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

N-cyclopentyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10950653
M. Wt: 330.33 g/mol
InChI Key: DYHGGPJWYDBUGA-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a cyclopentyl group, a nitrophenoxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halides.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group can be attached through an etherification reaction involving 2-nitrophenol and an appropriate leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the furan derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include halides, acids, and bases, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield N-cyclopentyl-5-[(2-aminophenoxy)methyl]furan-2-carboxamide.

Scientific Research Applications

N-cyclopentyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

N-cyclopentyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide can be compared with other similar compounds, such as:

    N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide: This compound has a similar structure but with a naphthyloxy group instead of a nitrophenoxy group.

    N-cyclohexyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide: This compound has a cyclohexyl group instead of a cyclopentyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

N-cyclopentyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H18N2O5/c20-17(18-12-5-1-2-6-12)16-10-9-13(24-16)11-23-15-8-4-3-7-14(15)19(21)22/h3-4,7-10,12H,1-2,5-6,11H2,(H,18,20)

InChI Key

DYHGGPJWYDBUGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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